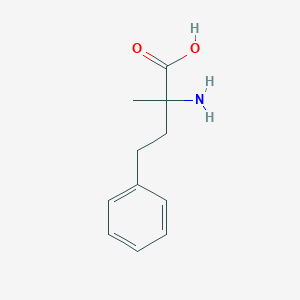

2-Amino-2-methyl-4-phenylbutanoic acid

Descripción general

Descripción

2-Amino-2-methyl-4-phenylbutanoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of butanoic acid, featuring an amino group, a methyl group, and a phenyl group attached to the butanoic acid backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-4-phenylbutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the use of phenylacetic acid and isobutyraldehyde.

Formation of Intermediate: The intermediate is formed through a condensation reaction between phenylacetic acid and isobutyraldehyde in the presence of a base such as sodium hydroxide.

Amination: The intermediate undergoes amination using ammonia or an amine source to introduce the amino group.

Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2-methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-Amino-2-methyl-4-phenylbutanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-methyl-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies on its mechanism of action are ongoing to elucidate its precise effects and potential therapeutic applications .

Comparación Con Compuestos Similares

- 2-Amino-2-phenylbutanoic acid

- 2-Amino-4-phenylbutanoic acid

- 2-Amino-3-methyl-3-phenylbutanoic acid

Comparison: 2-Amino-2-methyl-4-phenylbutanoic acid is unique due to the presence of both a methyl group and a phenyl group on the butanoic acid backbone. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the methyl group can influence the compound’s reactivity and interaction with enzymes, making it a valuable molecule for specific applications .

Actividad Biológica

2-Amino-2-methyl-4-phenylbutanoic acid (commonly referred to as 2-APBA) is an amino acid derivative notable for its structural similarity to proteinogenic amino acids. This compound has garnered attention in biochemical and medicinal research due to its potential biological activities, particularly in neuroprotection and enzyme inhibition.

- Molecular Formula : C11H15NO2

- Molecular Weight : Approximately 193.25 g/mol

- Structure : The compound features a butanoic acid backbone with an amino group and a phenyl group, contributing to its unique biological properties.

1. Neuroprotective Effects

Research indicates that 2-APBA may exhibit neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of glutamate receptors by 2-APBA suggests its potential use in treating conditions associated with neurotransmitter dysregulation .

2. Enzyme Inhibition

2-APBA has demonstrated the ability to inhibit various enzymes, making it a valuable tool in pharmacological research. Notably, it has been studied for its inhibitory effects on:

- Urease : Inhibition of urease activity can be significant in managing conditions like urinary tract infections.

- Dipeptidyl Peptidase-IV (DPP-IV) : DPP-IV inhibitors are crucial for managing type 2 diabetes, and derivatives of 2-APBA have been explored for this purpose .

Case Study 1: Neuroprotection

A study investigated the effects of 2-APBA on neuronal cell lines exposed to glutamate-induced toxicity. Results indicated that pre-treatment with 2-APBA significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Enzyme Inhibition

In a separate study, the inhibitory effect of 2-APBA on urease was quantified using enzyme kinetics. The findings revealed that 2-APBA exhibited competitive inhibition with an IC50 value of approximately 15 µM, suggesting its utility in developing urease inhibitors for therapeutic applications.

Research Findings

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Neuroprotection | Modulation of glutamate receptors | Treatment of neurodegenerative diseases |

| Enzyme inhibition | Competitive inhibition of urease and DPP-IV | Management of diabetes and urinary tract infections |

Applications

The versatility of this compound extends across various fields:

- Pharmaceutical Development : As a building block in drug synthesis, particularly for compounds targeting neurotransmitter systems.

- Neuroscience Research : Investigated for potential treatments for conditions like anxiety and depression due to its effects on neurotransmitter modulation.

- Cosmetics and Food Industry : Explored for its properties in enhancing skin hydration and flavor profiles in functional foods .

Propiedades

IUPAC Name |

2-amino-2-methyl-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(12,10(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZKTNAAGCQMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-95-7 | |

| Record name | NSC29628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.